N-(2,6-dimethylphenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine
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Overview
Description
N-(2,6-dimethylphenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes both imidazole and thiazole rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving rigorous quality control measures to ensure consistency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,6-dimethylphenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
- N-(2,6-dimethylphenyl)-6-(4-methylphenyl)imidazo[1,2-a]pyridine-3-amine
- N-(2,6-dimethylphenyl)-6-(4-methylphenyl)imidazo[1,2-a]thiazole-3-amine
Comparison: Compared to similar compounds, N-(2,6-dimethylphenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine is unique due to its specific ring structure and substitution pattern. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19N3S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine |
InChI |
InChI=1S/C20H19N3S/c1-13-7-9-16(10-8-13)18-19(23-11-12-24-20(23)22-18)21-17-14(2)5-4-6-15(17)3/h4-12,21H,1-3H3 |
InChI Key |
LHMUQBNADRSWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)NC4=C(C=CC=C4C)C |
Origin of Product |
United States |
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